

# A Comparative Guide to the Structural Validation of 2-Hydroxy-5-methylisophthalaldehyde

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## Compound of Interest

Compound Name: 2-Hydroxy-5-methylisophthalaldehyde

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This guide provides a comparative analysis of methodologies for the structural validation of **2-Hydroxy-5-methylisophthalaldehyde**. While a definitive single-crystal X-ray diffraction study for this specific compound is not publicly available, its structure has been rigorously confirmed through spectroscopic techniques.<sup>[1]</sup> This guide will compare the data obtained from these spectroscopic methods with the X-ray crystallographic data of the closely related parent compound, isophthalaldehyde. This comparison will highlight the strengths and limitations of each technique in the context of small molecule structural elucidation, providing valuable insights for researchers in chemistry and drug development.

## Spectroscopic and Crystallographic Data Comparison

The structural confirmation of **2-Hydroxy-5-methylisophthalaldehyde** has been achieved through a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.<sup>[1]</sup> These techniques provide detailed information about the molecule's connectivity and functional groups. In contrast, X-ray crystallography offers a precise three-dimensional map of the atomic arrangement in the solid state. Below is a comparative summary of the data for **2-Hydroxy-5-methylisophthalaldehyde** and the crystallographic data for isophthalaldehyde.

Parameter	2-Hydroxy-5-methylisophthalaldehyde	Isophthalaldehyde
Formula	C <sub>9</sub> H <sub>8</sub> O <sub>3</sub>	C <sub>8</sub> H <sub>6</sub> O <sub>2</sub>
Molecular Weight	164.16 g/mol	134.13 g/mol
Melting Point	128-130 °C	89-91 °C
<sup>1</sup> H NMR (ppm)	Aldehyde protons: δ 9.8–10.2 (s), Aromatic protons: δ 6.5–8.0 (m), Phenolic hydroxyl proton: δ 10–12 (s), Methyl protons: ~δ 2.3 (s)[2]	Aldehyde protons: δ 10.1 (s), Aromatic protons: δ 8.1-8.4 (m)
<sup>13</sup> C NMR (ppm)	Carbonyl carbons: >δ 190, Aromatic carbons: δ 110-160, Methyl carbon: ~δ 20	Carbonyl carbons: ~δ 192, Aromatic carbons: δ 130-140
IR (cm <sup>-1</sup> )	Strong aldehyde C=O stretch: ~1680–1720, Phenolic O-H stretch: ~3200–3500[2]	Aldehyde C=O stretch: ~1700
Crystal System	Not Available	Orthorhombic
Space Group	Not Available	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>
Unit Cell Dimensions	Not Available	a = 5.96 Å, b = 7.89 Å, c = 13.54 Å
Key Structural Features	Planar aromatic ring with two aldehyde groups and hydroxyl and methyl substituents.	Planar aromatic ring with two aldehyde groups.

## Experimental Protocols

### Spectroscopic Analysis of 2-Hydroxy-5-methylisophthalaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated

solvent, such as deuteriochloroform ( $\text{CDCl}_3$ ) or dimethyl sulfoxide- $\text{d}_6$  ( $\text{DMSO-d}_6$ ), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

**Infrared (IR) Spectroscopy:** IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is typically prepared as a potassium bromide (KBr) pellet or analyzed using an attenuated total reflectance (ATR) accessory. The spectrum is recorded over the range of  $4000\text{--}400\text{ cm}^{-1}$ , and the positions of absorption bands are reported in reciprocal centimeters ( $\text{cm}^{-1}$ ).

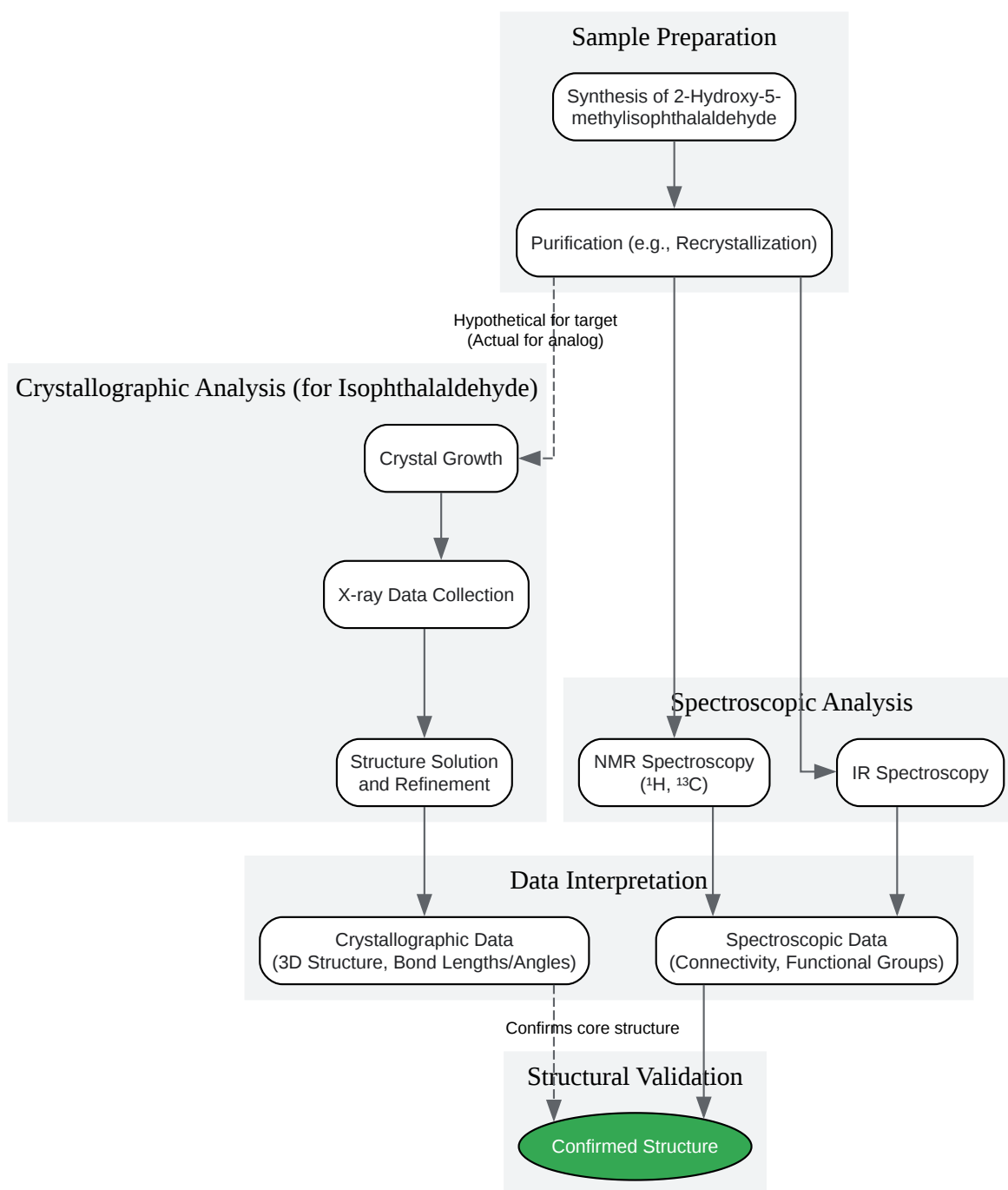
## X-ray Crystallography of Isophthalaldehyde (and other Benzaldehyde Derivatives)

The following is a general protocol for the single-crystal X-ray diffraction analysis of a small organic molecule like isophthalaldehyde, based on common practices for substituted benzaldehyde derivatives.

- **Crystal Growth:** Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
- **Data Collection:** A suitable single crystal is mounted on a goniometer head of a diffractometer equipped with a monochromatic X-ray source (e.g., Mo  $\text{K}\alpha$  radiation,  $\lambda = 0.71073\text{ \AA}$ ) and a detector. The crystal is typically cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.
- **Structure Solution and Refinement:** The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on  $F^2$ . All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions and refined using a riding model.

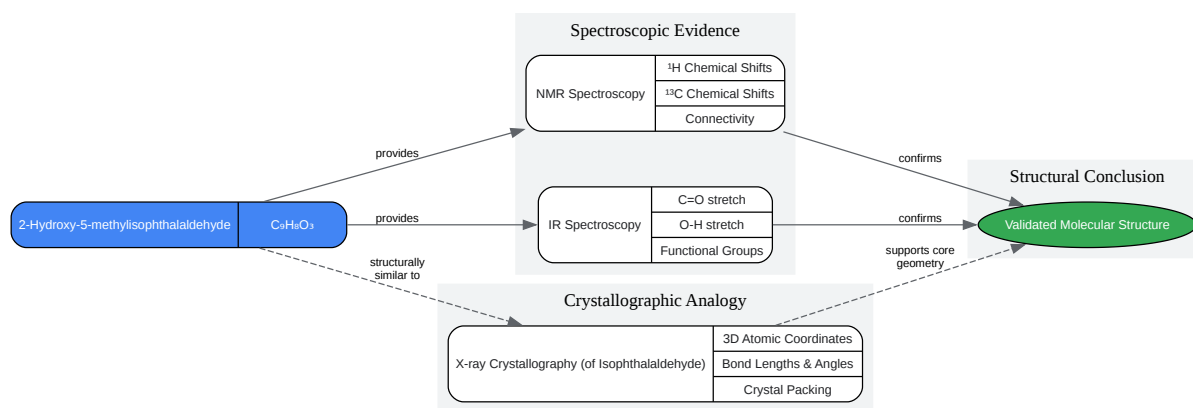
## Visualizing the Workflow and Structural Relationships

The following diagrams illustrate the experimental workflow for structural validation and the logical relationship between spectroscopic and crystallographic data.



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Caption: Experimental workflow for structural validation.



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Caption: Logical relationship between data and structural validation.

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## References

- 1. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Isophthalaldehyde | C<sub>8</sub>H<sub>6</sub>O<sub>2</sub> | CID 34777 - PubChem [pubchem.ncbi.nlm.nih.gov]

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